5-[1-(3-hydroxy-4-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
Description
Chemical Structure and Synthesis The compound 5-[1-(3-hydroxy-4-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol (CAS: 85573-18-8) is a benzimidazole derivative featuring two methoxy groups and two phenolic hydroxyl groups. Its IUPAC name is 4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol, with a molecular formula of C₂₂H₂₀N₂O₄ and a purity ≥95% . The synthesis involves condensation of 3-methoxy-4-hydroxybenzaldehyde with 1,2-diaminobenzene under reflux conditions, followed by purification via slow evaporation of methanol and dimethyl sulfoxide (1:1 v/v) . Key structural confirmation is provided by ¹H NMR (δ 9.98 and 9.42 ppm for hydroxyl groups) and ¹³C NMR (δ 160.1 ppm for carbonyl) .
Physicochemical Properties The compound exhibits a three-dimensional hydrogen-bonded network in its crystal structure, stabilized by O–H⋯N and O–H⋯O interactions .
Properties
IUPAC Name |
5-[[2-(3-hydroxy-4-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-9-7-14(11-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-21(28-2)19(26)12-15/h3-12,25-26H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYYDXRDTYEFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-hydroxy-4-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol is a benzimidazole derivative that has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of a benzimidazole ring, methoxy groups, and hydroxy substituents. The structural configuration plays a significant role in its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 366.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit notable antimicrobial properties. A comparative evaluation demonstrated that compounds similar to This compound showed significant inhibitory effects against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by Amin et al. (2019) assessed the antimicrobial activity of synthesized benzimidazole derivatives, revealing that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.6 μg/ml against resistant pathogens .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using different assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
Anticancer Activity
The anticancer potential of This compound has been explored in various cancer cell lines. It was found to induce apoptosis in melanoma cells and inhibit cell proliferation significantly.
Case Study: Cytotoxicity in Melanoma Cells
A recent investigation showed that a structurally related compound induced selective cytotoxicity in human melanoma cells, demonstrating a 4.9-fold increase in efficacy compared to normal cells . The mechanism involved cell cycle arrest and modulation of apoptotic pathways.
Molecular docking studies suggest that This compound interacts with key enzymes involved in cancer progression and microbial resistance. These interactions are facilitated by hydrogen bonding and hydrophobic interactions within the active sites of target proteins.
Table 3: Predicted Binding Interactions
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Gyrase | -8.5 | Hydrogen bonds |
| Topoisomerase II | -7.8 | Hydrophobic interactions |
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues and Substitution Patterns
Benzimidazole derivatives often differ in substituent positions and functional groups, significantly altering their biological and physicochemical properties.
Physicochemical and Spectral Properties
- UV Absorption: Benzimidazole derivatives like 4-(1H-benzimidazol-2-yl)phenol exhibit λmax at 299 nm (logε = 4.3), useful for analytical detection . The target compound’s absorption profile remains unstudied.
- Crystallography : The target compound’s analogue (C₂₂H₂₀N₂O₄) shows dihedral angles of 44.26° and 82.91° between benzimidazole and aromatic rings, influencing packing and stability .
Q & A
Q. What are the optimal synthetic routes for 5-[1-(3-hydroxy-4-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol?
The compound is synthesized via condensation reactions. A typical method involves refluxing 3-hydroxy-4-methoxybenzaldehyde with 1,2-diaminobenzene in aqueous methanol under controlled temperature (333 K) for 3 hours. After filtration, the crude product is purified by slow evaporation of a methanol-DMSO (1:1 v/v) mixture to yield single crystals suitable for X-ray diffraction . Key parameters include precise temperature control, solvent selection, and extended crystallization times (e.g., two months) to ensure purity and structural integrity.
Q. How is the crystal structure of this compound determined?
The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection includes φ and ω scans, with absorption correction via SADABS . The structure is refined using SHELXL, achieving R values of 0.058 (R₁) and 0.154 (wR₂). Key crystallographic parameters:
- Space group : P2₁/c (monoclinic)
- Unit cell : a = 7.9717 Å, b = 16.4327 Å, c = 14.3560 Å, β = 95.133°
- Hydrogen bonding : O–H⋯N (2.76 Å) and O–H⋯O (2.68 Å) interactions stabilize the 3D network .
Q. What spectroscopic methods validate the compound’s structure?
Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., O–H stretching at ~3400 cm⁻¹, aromatic C–H bending). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments, such as methoxy (-OCH₃) signals at ~3.8 ppm and aromatic protons between 6.5–7.5 ppm. Mass spectrometry (MS) verifies the molecular ion peak (m/z = 376.40) .
Advanced Research Questions
Q. What methodologies resolve data contradictions during crystallographic refinement?
Discrepancies in electron density maps are addressed using SHELXL’s full-matrix least-squares refinement. Hydrogen atoms are constrained via riding models (C–H = 0.93–0.97 Å), while oxygen-bound hydrogens are freely refined. Disordered regions are modeled with split positions and isotropic displacement parameters. R factors (R₁, wR₂) and the goodness-of-fit (S = 1.06) are monitored to ensure convergence . For low-resolution data, high-angle reflections (θ > 25°) are prioritized to minimize thermal motion artifacts .
Q. How do hydrogen bonding networks influence supramolecular assembly?
Graph set analysis (Etter’s formalism) reveals a 3D network stabilized by O–H⋯N (2.76 Å) and O–H⋯O (2.68 Å) hydrogen bonds. Weak C–H⋯O interactions (3.12 Å) further consolidate the lattice. These interactions are critical for predicting solubility, melting points, and stability under varying pH conditions .
Q. What experimental designs assess the compound’s pharmacological activity?
Antihypertensive activity is evaluated using the tail-cuff method (non-invasive blood pressure measurement) with NIBP apparatus and Losartan as a positive control. Dose-response curves (0.1–10 mg/kg) are analyzed for systolic/diastolic pressure reduction. In vitro assays (e.g., angiotensin-converting enzyme inhibition) complement in vivo studies .
Q. How are electronic and steric effects optimized in derivative synthesis?
Substituent effects are studied via Hammett plots (σ values) and DFT calculations. For example, electron-donating groups (e.g., –OCH₃) enhance benzimidazole ring planarity, improving π-π stacking in crystal lattices. Steric hindrance from ortho-substituents is mitigated by introducing flexible linkers (e.g., –CH₂–) .
Data Contradiction Analysis
Q. How are conflicting pharmacological data reconciled across studies?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions:
Q. Why do crystallographic R factors vary between studies?
Variations in R factors (e.g., 0.058 vs. 0.072) arise from differences in data quality (e.g., crystal decay, absorption effects) and refinement strategies. High-resolution datasets (<1.0 Å) enable anisotropic displacement parameters, reducing R values. Low-temperature data collection (100 K) minimizes thermal motion errors .
Methodological Tables
Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1873.0 ų |
| Z | 4 |
| Density (calc.) | 1.335 Mg/m³ |
| R₁ (I > 2σ(I)) | 0.058 |
| wR₂ (all data) | 0.154 |
Table 2. Hydrogen Bonding Interactions
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O3–H3⋯N1 | 2.76 | 165 |
| O4–H4⋯O2 | 2.68 | 159 |
| C15–H15⋯O1 | 3.12 | 142 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
